Indoximod

Content Navigation

Substituting indoximod with IDO1 inhibitors like epacadostat often fails because indoximod bypasses direct enzyme inhibition to rescue mTORC1 downstream. This D-isomer tryptophan mimetic is indispensable for:

- T-cell metabolic rescue assays independent of specific IDO1, IDO2, or TDO profiles.

- Prodrug synthesis (ester/amide/cholesteryl) boosting oral bioavailability >5-fold.

- Co-loaded liposomal formulations (e.g., mitoxantrone) via stable lipid bilayer integration.

Supplied as ≥98% pure powder; ready for global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

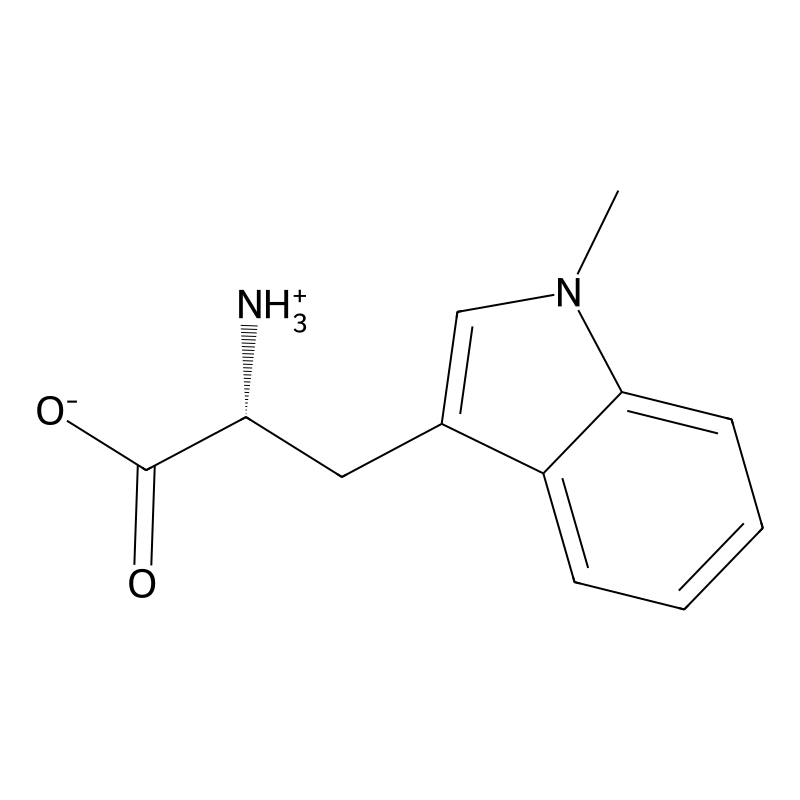

Indoximod (1-Methyl-D-tryptophan, CAS 110117-83-4) is a specialized immunometabolic adjuvant and tryptophan mimetic utilized primarily in chemoinformatics, oncology modeling, and formulation development. Unlike traditional enzymatic inhibitors, indoximod functions downstream of the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways to restore mTORC1 signaling in immune cells. In procurement and material selection, this compound is highly valued not as a direct enzyme blocker, but as a baseline comparator for IDO pathway bypass, a stereospecific tool for T-cell rescue assays, and a structural precursor for advanced prodrug and liposomal formulations designed to overcome its native pharmacokinetic limitations[1].

Research Fit

Generic substitution between indoximod (the D-isomer), its stereoisomer L-1-methyltryptophan (L-1-MT), or direct IDO1 inhibitors like epacadostat fundamentally alters the experimental mechanism of action and risks assay failure. While L-1-MT and epacadostat act as competitive enzymatic inhibitors of IDO1, indoximod is largely ineffective at direct IDO1 inhibition and instead acts as a tryptophan mimetic to reverse T-cell suppression downstream. Substituting indoximod with a direct IDO1 inhibitor will fail in laboratory workflows where tumor immunosuppression is driven by alternative enzymes like TDO or IDO2, because indoximod’s downstream mTORC1 rescue mechanism is agnostic to the specific upstream depleting enzyme [1].

Substitution Risk

Downstream mTORC1 Restoration vs. Direct Enzymatic Inhibition

Indoximod functions as a tryptophan mimetic that relieves the suppression of the metabolic kinase mTORC1 in tryptophan-depleted environments with an IC50 of approximately 70 nM. In contrast, epacadostat acts as a direct, reversible competitive inhibitor of the IDO1 enzyme (IC50 ~10–71.8 nM) but does not directly rescue downstream mTORC1 if tryptophan is depleted by alternative enzymes like TDO [1]. Consequently, indoximod provides downstream pathway rescue regardless of the upstream depleting enzyme, whereas epacadostat is strictly selective for IDO1 [2].

| Evidence Dimension | Mechanism of T-cell metabolic rescue |

| Target Compound Data | Indoximod: mTORC1 restoration IC50 ~70 nM (agnostic to IDO/TDO expression) |

| Comparator Or Baseline | Epacadostat: Direct IDO1 inhibition IC50 ~10-71.8 nM (strictly IDO1-dependent) |

| Quantified Difference | Indoximod rescues downstream mTORC1 at ~70 nM independently of the active upstream enzyme, whereas epacadostat's efficacy is restricted to IDO1-dominant systems. |

| Conditions | Tryptophan-depleted cellular assays and in vitro enzymatic profiling |

Buyers developing immune-rescue models with mixed or unknown IDO1/IDO2/TDO expression profiles must procure indoximod to ensure consistent downstream T-cell recovery.

Stereospecific Reproducibility in T-Cell Proliferation Rescue

The stereochemistry of 1-methyltryptophan dictates its functional utility in immune rescue workflows. Indoximod (the D-isomer) restores CD8+ T-cell proliferation in IDO/TDO-suppressed co-cultures with an EC50 of 23.2 μM. Conversely, the L-isomer (L-1-MT) functions as a competitive IDO1 inhibitor (Ki = 19 μM) but is significantly less effective at reversing T-cell suppression and fails entirely to mediate the AhR-dependent gene induction required for full immune restoration [1].

| Evidence Dimension | T-cell proliferation rescue and AhR induction |

| Target Compound Data | Indoximod (D-1-MT): Restores CD8+ T-cell proliferation with EC50 = 23.2 μM; successfully induces AhR |

| Comparator Or Baseline | L-1-MT: Fails to induce AhR; weaker functional T-cell rescue despite Ki = 19 μM for IDO1 |

| Quantified Difference | Indoximod achieves robust functional T-cell rescue (EC50 23.2 μM) and AhR modulation, whereas L-1-MT fails to trigger necessary downstream AhR pathways. |

| Conditions | IDO/TDO-suppressed co-cultures and AhR-regulated gene induction assays |

Procurement of the precise D-isomer is critical for functional cell-based assays, as racemic mixtures or the L-isomer will yield false negatives in T-cell proliferation endpoints.

Precursor Suitability for Bioavailable Prodrug Formulation

Unmodified indoximod exhibits poor oral bioavailability (6–10% in non-human primates), limiting its direct utility in certain in vivo models. However, its chemical structure serves as an ideal precursor for prodrug synthesis. When formulated into ester or peptide amide prodrugs (such as NLG802), the oral bioavailability increases >5-fold, with maximum plasma concentration (Cmax) improving 3.6- to 6.1-fold and overall exposure (AUC) increasing 2.9- to 5.2-fold compared to equivalent molar doses of the free base [1].

| Evidence Dimension | Pharmacokinetic exposure (Oral Bioavailability, Cmax, AUC) |

| Target Compound Data | Indoximod prodrug formulation (e.g., NLG802): >5-fold increase in bioavailability; 3.6- to 6.1-fold Cmax increase |

| Comparator Or Baseline | Indoximod free base: 6-10% oral bioavailability in primates |

| Quantified Difference | Prodrug functionalization yields a >500% improvement in oral bioavailability and up to a 6.1-fold increase in Cmax over the unmodified free base. |

| Conditions | In vivo pharmacokinetic profiling (non-human primates) via oral dosing |

Industrial buyers and formulation scientists must account for the free base's low native solubility and prioritize procuring indoximod as a synthetic building block for prodrugs or liposomal carriers in in vivo applications.

Development of Downstream Immunometabolic Assays

Because indoximod bypasses direct IDO1 enzymatic inhibition to rescue mTORC1, it is the required compound for assays designed to study T-cell metabolic recovery independent of specific IDO1, IDO2, or TDO expression profiles [1].

Synthesis of High-Bioavailability Prodrugs

Given the 6–10% baseline oral bioavailability of the free base, indoximod is heavily procured as a precursor for synthesizing ester, peptide amide (e.g., NLG802), or cholesteryl-conjugated prodrugs to achieve >5-fold increases in systemic exposure [2].

Formulation of Synergistic Liposomal Carriers

Indoximod is utilized in the development of advanced nanocarriers, such as co-loaded liposomes with chemotherapeutics (e.g., mitoxantrone), where its specific physicochemical properties allow for stable integration into the lipid bilayer, overcoming free-drug delivery limitations [3].

Application Fit Matrix

References

- [1] Fox et al., 'Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer', Frontiers in Oncology, 2018.

- [2] Kumar et al., 'Discovery of indoximod prodrugs and characterization of clinical candidate NLG802', European Journal of Medicinal Chemistry, 2020.

- [3] Liposomal Delivery of Mitoxantrone and a Cholesteryl Indoximod Prodrug Provides Effective Chemo-immunotherapy in Multiple Solid Tumors, ACS Nano, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dioxygenases [EC:1.13.11.-]

IDO [HSA:3620 169355] [KO:K00463]

Other CAS

Wikipedia

2: Opitz CA, Litzenburger UM, Opitz U, Sahm F, Ochs K, Lutz C, Wick W, Platten M. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. PLoS One. 2011;6(5):e19823. doi: 10.1371/journal.pone.0019823. Epub 2011 May 20. PubMed PMID: 21625531; PubMed Central PMCID: PMC3098827.

3: Vasil'eva ED, Nikolin VP, Popova NA, Lushnikova EL, Kaledin VI. Inhibitor of indoleamine-2,3-dioxygenase 1-methyl-D-tryptophan can stimulate the growth of immunogenic tumors. Bull Exp Biol Med. 2010 Oct;149(5):625-7. PubMed PMID: 21165403.

4: Jia L, Schweikart K, Tomaszewski J, Page JG, Noker PE, Buhrow SA, Reid JM, Ames MM, Munn DH. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food Chem Toxicol. 2008 Jan;46(1):203-11. Epub 2007 Aug 10. PubMed PMID: 17868966; PubMed Central PMCID: PMC2744343.

Explore Compound Types